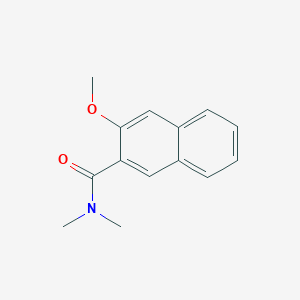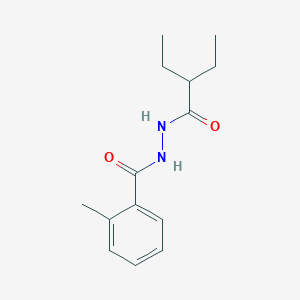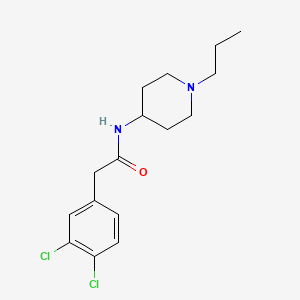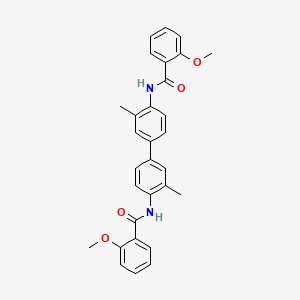![molecular formula C29H24N4O2S B4584064 N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)
N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide
説明
Synthesis Analysis
The synthesis of related quinoline and thienoquinoline derivatives involves regiospecific cyclocondensation reactions, highlighting the complexity and specificity required in forming such intricate structures. For example, benzo[h]pyrimido[4,5-b]quinolines have been synthesized via cyclocondensation between 6-aminopyrimidines and 2-dimethylaminomethylentetralone hydrochloride, determined by NMR measurements (Quiroga et al., 2001). Similarly, the synthesis of thieno[2,3-b]quinoline derivatives through interactions with various reagents underlines the adaptability and reactivity of these compounds, leading to a broad spectrum of chemical behaviors and potential functionalities (El-Gaby et al., 2006).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often determined and verified by techniques such as NMR, highlighting the importance of molecular architecture in dictating the compound's chemical properties and reactivities. The specific arrangement of functional groups and overall molecular geometry are crucial for the compound's ability to participate in various chemical reactions and its interaction with biological systems.
Chemical Reactions and Properties
Quinoline derivatives are known for their participation in a wide range of chemical reactions, including cyclocondensations, N-alkylations, and cyclizations, producing a variety of heterocyclic compounds with potentially significant biological activities. The versatility of these reactions is demonstrated by the synthesis of compounds with antibacterial and antifungal activities, showing the practical implications of understanding these chemical properties (Bakhite et al., 2000).
科学的研究の応用
Synthesis and Structural Analysis
Synthetic Approaches
Research into the synthesis of complex heterocyclic compounds, such as those related to N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide, has yielded a variety of methods. One notable approach involves unusual reactions of thiomalonamide with cyclic diones to produce quinoline derivatives, highlighting the versatility and reactivity of these compounds in heterocyclic synthesis (Dotsenko & Krivokolysko, 2013).
Structural Characterization
The structural features of similar compounds are often characterized using advanced spectroscopic techniques. These methods provide detailed information on the molecular structure, including the arrangement of functional groups and the overall molecular architecture, essential for understanding the compound's potential applications in scientific research (Dotsenko et al., 2021).
Biological Activities and Applications
Antitumor Evaluation
Novel derivatives of related structural frameworks, such as benzo[b]thieno[2,3-c]quinolones, have been synthesized and evaluated for their antitumor activities. These studies reveal that specific substituents on the quinolone nucleus can significantly enhance cytotoxic activity against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Dogan Koruznjak et al., 2003).
Anion Sensing
Research into the fluorescent anion sensing capabilities of bisquinolinium derivatives demonstrates the utility of quinoline-based compounds in detecting and quantifying anions in aqueous environments. These findings have implications for environmental monitoring and analytical chemistry applications (Dorazco‐González et al., 2014).
Radioligand Development
The synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors highlight the use of quinoline derivatives in developing diagnostic tools for neuroimaging and studying neurological disorders (Matarrese et al., 2001).
特性
IUPAC Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O2S/c1-17-12-18(2)26-21(13-17)22(16-25(32-26)24-10-6-7-11-31-24)28(35)33-29-23(27(30)34)15-20(36-29)14-19-8-4-3-5-9-19/h3-13,15-16H,14H2,1-2H3,(H2,30,34)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNUYWOYZFHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=C(C=C(S4)CC5=CC=CC=C5)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-3-carbamoylthiophen-2-yl)-6,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)
![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)



![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)


![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)